2-(4-氯苯氧基)乙酰乙酸乙酯

描述

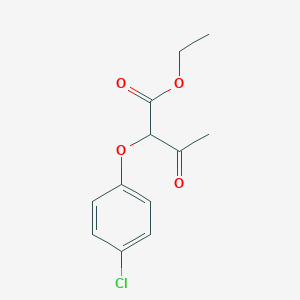

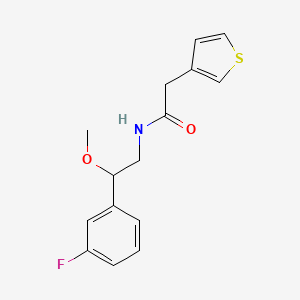

Ethyl 2-(4-chlorophenoxy)acetoacetate is a chemical compound with the molecular formula C12H13ClO4 . It is a derivative of ethyl acetoacetate, which is a colorless liquid widely used as a chemical intermediate in the production of a variety of compounds .

Synthesis Analysis

The synthesis of Ethyl 2-(4-chlorophenoxy)acetoacetate could potentially involve a Claisen condensation reaction . This reaction involves the deprotonation of an ester to form an enolate, which then acts as a nucleophile in an SN2 reaction to form a new C-C bond . The specific synthesis process for Ethyl 2-(4-chlorophenoxy)acetoacetate might involve similar steps, but with the introduction of a 4-chlorophenoxy group.Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-chlorophenoxy)acetoacetate consists of a 4-chlorophenoxy group attached to an acetoacetate ester . The acetoacetate part of the molecule contains two carbonyl groups, each with an alpha-carbon that has hydrogens that are easily abstracted .Chemical Reactions Analysis

Ethyl acetoacetate, a related compound, is known to undergo a variety of reactions, including keto-enol tautomerism and nucleophilic substitution . Ethyl 2-(4-chlorophenoxy)acetoacetate may undergo similar reactions, with the 4-chlorophenoxy group potentially influencing the reactivity of the molecule.科学研究应用

Synthesis of Coumarin Derivatives

Coumarin derivatives are significant due to their applications in pharmaceuticals, cosmetics, and optical devices. Ethyl 2-(4-chlorophenoxy)acetoacetate can be used in the synthesis of these compounds through Knoevenagel condensation followed by intramolecular cyclization . This process is valuable for creating compounds with potential medicinal properties.

Pharmaceutical Synthesis

In pharmaceutical research, Ethyl 2-(4-chlorophenoxy)acetoacetate serves as a precursor for synthesizing various active pharmaceutical ingredients (APIs). It is involved in the acetoacetic ester synthesis, which is a method to produce methyl ketones . These ketones are crucial intermediates in the manufacture of a wide range of pharmaceuticals.

Agriculture Chemicals

The compound finds application in the agricultural sector as well. It is used in the synthesis of certain agrochemicals that protect crops from pests and diseases. The details of its specific uses in agriculture are not readily available, but its role in synthesizing intermediates for pesticides is acknowledged .

Material Science

Ethyl 2-(4-chlorophenoxy)acetoacetate is utilized in material science, particularly in the synthesis of polymers and resins. Its chemical structure allows it to act as an intermediate in creating materials with desired properties such as increased durability or specific reactivity .

Chemical Synthesis

This compound is instrumental in chemical synthesis, where it is used to create a variety of organic molecules. Its role in acetoacetic ester synthesis is particularly noteworthy, as it helps in forming stabilized enolates, which are essential for producing different synthetic compounds .

Biotechnological Applications

In biotechnology, Ethyl 2-(4-chlorophenoxy)acetoacetate may be involved in the synthesis of thiazole derivatives, which have diverse biological activities. These activities include antimicrobial, antifungal, and antitumor effects, making it a valuable compound in the development of new biotechnological products .

Environmental Applications

While specific environmental applications of Ethyl 2-(4-chlorophenoxy)acetoacetate are not explicitly detailed in the available literature, compounds like this often play a role in environmental chemistry. They can be used in processes such as pollutant degradation or as intermediates in the synthesis of environmentally friendly chemicals .

作用机制

Target of Action

Ethyl 2-(4-chlorophenoxy)acetoacetate, also known as 2-(4-Chlorophenoxy)acetoacetic acid ethyl ester , is a chemical compound that is used in various pharmaceutical and chemical applications

Mode of Action

It is known that acetoacetic ester (ethyl acetoacetate), a similar compound, is an extremely useful molecule that can be used to make ketones and other molecules . It undergoes a transformation from Beta-Ketoester to Ketone . The enolate will preferentially form on the shared alpha-carbon . These enolates are pretty good at SN2 reactions .

Biochemical Pathways

Related compounds like ethyl acetoacetate are known to participate in reactions such as the claisen condensation , which results in the formation of β-keto esters .

Result of Action

Related compounds like ethyl acetoacetate are known to be used in the synthesis of various other compounds .

属性

IUPAC Name |

ethyl 2-(4-chlorophenoxy)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO4/c1-3-16-12(15)11(8(2)14)17-10-6-4-9(13)5-7-10/h4-7,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSZRJCFCVJFOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)OC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide](/img/structure/B2892252.png)

![2-(pyridin-3-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2892253.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2892258.png)

![5-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pentanenitrile](/img/structure/B2892260.png)

![1-[(5R,9'Ar)-spiro[1,3-oxazinane-5,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine]-3-yl]-2-chloroethanone](/img/structure/B2892262.png)

![3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2892265.png)